1H and 13C NMR chemical shifts for 5-fluoro-6-methylpicolinaldehyde hydrate
1H and 13C NMR chemical shifts for 5-fluoro-6-methylpicolinaldehyde hydrate
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5-fluoro-6-methylpicolinaldehyde Hydrate
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Theoretical Framework
5-Fluoro-6-methylpicolinaldehyde (CAS 884495-34-5) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Like many aldehydes, it can exist in equilibrium with its hydrate form, a geminal diol, in the presence of water.[3] This equilibrium is crucial as the chemical and biological properties of the aldehyde and its hydrate can differ significantly. NMR spectroscopy is the definitive method for characterizing this equilibrium and elucidating the structure of the hydrate.
The hydration of an aldehyde involves the nucleophilic addition of water to the electrophilic carbonyl carbon. This process converts the sp2-hybridized carbonyl group into an sp3-hybridized geminal diol. This structural transformation induces significant changes in the electronic environment of the molecule, which are directly observable in the 1H and 13C NMR spectra.[4][5] The equilibrium is influenced by steric and electronic factors; electron-withdrawing groups, such as the fluorine atom and the pyridine ring in the target molecule, are known to stabilize the hydrate form.[3]
Caption: Equilibrium between the aldehyde and its hydrate form.
Predicted 1H and 13C NMR Chemical Shifts
The following predictions are based on established principles of NMR spectroscopy and the known effects of aldehyde hydration.[6][7]
Predicted 1H NMR Spectra
Upon hydration, the most dramatic change in the 1H NMR spectrum is the disappearance of the aldehyde proton and the appearance of new signals corresponding to the gem-diol.
-
Aldehyde Proton (CHO): The characteristic singlet for the aldehyde proton, typically found in the downfield region of δ 9.5 - 10.5 ppm , will disappear.[8]
-
Gem-diol Methine Proton (CH(OH)2): A new signal, corresponding to the methine proton of the gem-diol, is expected to appear significantly upfield, predicted to be in the range of δ 5.5 - 6.5 ppm .[9] This upfield shift is a direct consequence of the change in hybridization from sp2 to sp3 and the removal of the deshielding effect of the carbonyl double bond.
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Hydroxyl Protons (OH): Two new protons from the hydroxyl groups will be present. Their signal is often broad and its chemical shift is highly dependent on the solvent, temperature, concentration, and pH. In a D2O-containing solvent, this signal may be broadened or absent due to chemical exchange with deuterium.
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Aromatic and Methyl Protons: Minor shifts are expected for the two aromatic protons (H-3 and H-4) and the methyl protons (H-7). The conversion of the electron-withdrawing aldehyde group to a less withdrawing gem-diol group will likely cause a slight upfield shift for these protons.
Predicted 13C NMR Spectra
The transformation of the carbonyl carbon is the most definitive indicator of hydration in the 13C NMR spectrum.
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Carbonyl Carbon (C=O): The resonance for the aldehyde carbonyl carbon, expected around δ 190 - 195 ppm , will vanish.[10]
-
Gem-diol Carbon (C(OH)2): A new signal will emerge in the aliphatic region, characteristically between δ 90 - 95 ppm .[11] This substantial upfield shift of approximately 100 ppm is a hallmark of aldehyde hydration.
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Pyridine Ring and Methyl Carbons: The remaining carbon signals (C-2, C-3, C-4, C-5, C-6, and the methyl carbon) are predicted to experience minor shifts, generally upfield, due to the altered electronic nature of the substituent at the C-2 position.
Summary of Predicted Chemical Shifts
The following table summarizes the predicted NMR data for the hydrate form in comparison to typical values for the parent aldehyde.
| Assignment | 5-fluoro-6-methylpicolinaldehyde (Typical/Predicted) | 5-fluoro-6-methylpicolinaldehyde Hydrate (Predicted) | Rationale for Shift Change |
| 1H NMR | |||
| CHO | δ 9.5 - 10.5 (s, 1H) | Signal Absent | Conversion of aldehyde to gem-diol. |
| CH(OH)2 | Signal Absent | δ 5.5 - 6.5 (s, 1H) | Formation of sp3 methine center. |
| OH | Signal Absent | Variable, broad (s, 2H) | Presence of hydroxyl groups. |
| H-3 | δ 7.8 - 8.2 (d, 1H) | Minor upfield shift | Reduced electron-withdrawing effect. |
| H-4 | δ 7.4 - 7.8 (d, 1H) | Minor upfield shift | Reduced electron-withdrawing effect. |
| CH3 | δ 2.5 - 2.8 (s, 3H) | Minor upfield shift | Reduced electron-withdrawing effect. |
| 13C NMR | |||
| C=O | δ 190 - 195 | Signal Absent | Conversion of carbonyl to gem-diol. |
| C(OH)2 | Signal Absent | δ 90 - 95 | Formation of sp3 carbon center. |
| C-2 | δ 150 - 155 | Minor upfield shift | Change in substituent at C-2. |
| C-6 | δ 158 - 163 (d, 2JCF) | Minor upfield shift | Change in substituent at C-2. |
| C-5 | δ 155 - 160 (d, 1JCF) | Minor upfield shift | Change in substituent at C-2. |
| C-4 | δ 120 - 125 (d, 3JCF) | Minor upfield shift | Change in substituent at C-2. |
| C-3 | δ 115 - 120 (d, 4JCF) | Minor upfield shift | Change in substituent at C-2. |
| CH3 | δ 18 - 22 | Minor upfield shift | Change in substituent at C-2. |
Experimental Protocol for In-Situ Hydrate Formation and NMR Analysis
This section provides a detailed, self-validating methodology for the preparation and NMR characterization of 5-fluoro-6-methylpicolinaldehyde hydrate.
Causality Behind Experimental Choices
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Solvent System (DMSO-d6/D2O): DMSO-d6 is an excellent solvent for a wide range of organic compounds, ensuring the solubility of the starting aldehyde. The addition of D2O is essential for two reasons: it provides the water molecules necessary for the hydration reaction and its deuterium nucleus is NMR-silent in 1H NMR, preventing a large interfering solvent peak. The ratio can be adjusted to shift the equilibrium towards the hydrate.
-
NMR Experiments (1D and 2D): A standard 1H NMR will quickly indicate the presence of the hydrate by showing the disappearance of the aldehyde proton and the appearance of the gem-diol methine proton. A 13C NMR will confirm this by the large upfield shift of the C-2 substituent carbon. A 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment provides definitive proof by showing a direct correlation between the gem-diol methine proton and the gem-diol carbon, thus creating a self-validating dataset.
Step-by-Step Methodology
-
Preparation of Materials:
-
5-fluoro-6-methylpicolinaldehyde (CAS 884495-34-5).
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
-
Deuterium oxide (D2O, 99.9 atom % D).
-
High-quality 5 mm NMR tubes.
-
Micropipettes.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-fluoro-6-methylpicolinaldehyde directly into a clean, dry NMR tube.
-
Add 500 µL of DMSO-d6 to the NMR tube and gently agitate to fully dissolve the compound.
-
Acquire initial 1H and 13C NMR spectra of the pure aldehyde in DMSO-d6 to serve as a baseline reference.
-
To the same NMR tube, add 100 µL of D2O. Cap the tube and invert several times to mix thoroughly.
-
Allow the sample to equilibrate for at least 30 minutes at room temperature before re-acquiring the NMR spectra. The equilibrium may take time to establish.[12]
-
-
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (to achieve good signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
13C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (as 13C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
1H-13C HSQC (Optional but Recommended):
-
Pulse Program: Standard gradient-selected HSQC (hsqcedetgpsisp2.3).
-
Spectral Widths: Calibrated automatically from 1D spectra.
-
Number of Scans: 8-16 per increment.
-
-
Data Analysis and Validation
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).
-
Compare the spectra taken before and after the addition of D2O.
-
Validation Checklist:
Caption: Workflow for the in-situ formation and NMR analysis.
Conclusion
While experimental data for 5-fluoro-6-methylpicolinaldehyde hydrate is not currently published, a combination of theoretical prediction and a robust experimental protocol provides a clear path for its characterization. The hallmark of hydrate formation is the significant upfield shift of both the proton and carbon signals associated with the former aldehyde group, a change that is readily and unambiguously identifiable through modern NMR techniques. The provided methodology offers a self-validating approach for any researcher to confidently generate and interpret the NMR spectra of this compound.
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